molecular formula C20H25ClN4O4 B2414336 N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029776-81-5

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2414336
CAS No.: 1029776-81-5
M. Wt: 420.89
InChI Key: HCGNNFHHCCYGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted dimethoxyphenyl group, a piperidinyl-substituted pyrimidinyl group, and an acetamide linkage. Its molecular formula is C20H25ClN4O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps:

  • Formation of the 5-chloro-2,4-dimethoxyphenyl intermediate

    • Starting with 5-chloro-2,4-dimethoxybenzene, a nitration reaction is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
    • The nitro group is then reduced to an amine using a reducing agent such as iron powder and hydrochloric acid.
  • Synthesis of the 6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl intermediate

    • The pyrimidine ring is constructed through a condensation reaction between ethyl acetoacetate and guanidine in the presence of a base such as sodium ethoxide.
    • The resulting pyrimidine is then alkylated with methyl iodide to introduce the methyl group at the 6-position.
    • Piperidine is introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group, such as a halide.
  • Coupling of the intermediates

    • The amine group of the 5-chloro-2,4-dimethoxyphenyl intermediate is acylated with chloroacetyl chloride to form the corresponding amide.
    • The resulting amide is then coupled with the 6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
  • Reduction

    • Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide or alcohol derivatives.
  • Substitution

    • Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Hydroxylated derivatives, oxides.

    Reduction: Reduced amide, alcohol derivatives.

    Substitution: Amino or thiol-substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has a wide range of scientific research applications:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential as a biochemical probe to study cellular processes.
    • Used in the development of molecular tools for imaging and diagnostics.
  • Medicine

    • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
    • Studied as a lead compound for drug development.
  • Industry

    • Utilized in the production of specialty chemicals and advanced materials.
    • Applied in the development of novel catalysts and polymers.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • The compound may bind to enzymes or receptors, modulating their activity.
    • It can interact with nucleic acids, affecting gene expression and protein synthesis.
  • Pathways Involved

    • The compound may influence signaling pathways related to cell growth, differentiation, and apoptosis.
    • It can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide can be compared with similar compounds to highlight its uniqueness:

  • Similar Compounds

    • N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl)oxy)acetamide.
    • N-(5-chloro-2,4-dimethoxyphenyl)-2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetamide.
  • Uniqueness

    • The presence of the piperidinyl group in the pyrimidine ring enhances its binding affinity and selectivity for certain molecular targets.
    • The chloro-substituted dimethoxyphenyl group contributes to its unique chemical reactivity and stability.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O4/c1-13-9-19(24-20(22-13)25-7-5-4-6-8-25)29-12-18(26)23-15-10-14(21)16(27-2)11-17(15)28-3/h9-11H,4-8,12H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGNNFHHCCYGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC(=C(C=C3OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.